molecular formula C10H11N3 B1461233 3-(1-Methyl-1H-pyrazol-4-yl)aniline CAS No. 1089278-81-8

3-(1-Methyl-1H-pyrazol-4-yl)aniline

Cat. No.: B1461233
CAS No.: 1089278-81-8
M. Wt: 173.21 g/mol
InChI Key: HFXYSXJBVBJYMT-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-4-yl)aniline: is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a pyrazole ring substituted with a methyl group at the 1-position and an aniline group at the 3-position. Pyrazole derivatives are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .

Biochemical Analysis

Biochemical Properties

3-(1-Methyl-1H-pyrazol-4-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has demonstrated cytotoxic effects, leading to apoptosis through the activation of p53-mediated pathways . It also affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby altering the metabolic flux and energy production within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby blocking their phosphorylation activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions lead to changes in cellular functions and physiological responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to this compound can lead to sustained changes in gene expression and metabolic activity, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its dosage-dependent effects. At lower doses, it has been shown to have beneficial effects, such as reducing oxidative stress and improving metabolic function . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, it can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . This inhibition can lead to altered levels of metabolites and changes in metabolic flux, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Additionally, binding proteins within the cytoplasm can facilitate its localization to specific cellular compartments, influencing its accumulation and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. For instance, phosphorylation of this compound can enhance its nuclear localization, where it can interact with transcription factors and influence gene expression .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methyl-1H-pyrazol-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(1-Methyl-1H-pyrazol-4-yl)aniline is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features allow it to interact with various biological targets, making it a candidate for drug development .

Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to modulate specific biological pathways makes it a promising candidate for further pharmacological studies .

Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable in various chemical manufacturing processes .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-(1-Methyl-1H-pyrazol-4-yl)aniline is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the methyl group at the 1-position of the pyrazole ring and the aniline group at the 3-position provides distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13-7-9(6-12-13)8-3-2-4-10(11)5-8/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXYSXJBVBJYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089278-81-8
Record name 3-(1-methyl-1H-pyrazol-4-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-methyl-1H-pyrazole-4-boronic acid pinacol ester (0.098 g, 0.639 mmol) and 3-bromoaniline (0.063 mL, 0.581 mmol) were combined in dioxane (2 mL) in a flame-dried, round-bottom flask. K3PO4 (1.27M, 0.778 mL, 0.99 mmol), PCy3 (0.004 g, 0.014 mmol), and Pd2(dba)3 (0.005 g, 0.006 mmol) were added to the stirred solution. The reaction was refluxed overnight under argon flow, and subsequently cooled to room temperature. The solvent was removed under vacuum and the resulting residue was resuspended in CH2Cl2. The organic phase was dried over MgSO4, filtered, and concentrated under vacuum. The crude product was purified by flash silica column chromatography (0-10% MeOH/CH2Cl2). The purification was monitored by TLC. The solvent was removed under vacuum from fractions containing product, resulting in 0.095 g in 94% yield.
Quantity
0.098 g
Type
reactant
Reaction Step One
Quantity
0.063 mL
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
0.778 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.004 g
Type
reactant
Reaction Step Three
Quantity
0.005 g
Type
catalyst
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

3-Bromoaniline (0.50 mL, 4.6 mmol) was dissolved in 30 mL of PhMe with stirring, and 15 mL of EtOH was added. Na2CO3 (3.06 g, 28.9 mmol) in 15 mL of H2O was added followed by 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-1H-pyrazole (0.955 g, 4.59 mmol). Pd(PPh3)4 (0.265 g, 0.229 mmol) was added, and the mixture was heated to reflux with stirring overnight. The mixture was cooled to rt and poured into EtOAc and H2O. The mixture was filtered through celite, and the layers were separated. The organic layer was washed with brine. The organic layer was concentrated and purified by flash chromatography to afford 0.408 g (51%) of the desired product. 1H NMR (400 MHz, DMSO-d6) δ 7.92 (s, 1H), 7.65 (s, 1H), 6.96 (t, J=7.7 Hz, 1H), 6.71-6.64 (m, 2H), 6.41-6.36 (m, 1H), 4.99 (br s, 2H), 3.82 (s, 3H).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
3.06 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0.955 g
Type
reactant
Reaction Step Four
Quantity
0.265 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
51%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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